molecular formula C17H15N3O B2698899 N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 476633-89-3

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2698899
CAS No.: 476633-89-3
M. Wt: 277.327
InChI Key: NAJMKPMXTKTFCY-UHFFFAOYSA-N
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Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a benzimidazole core fused to a phenyl ring, which is further substituted with a cyclopropanecarboxamide group. This structural motif combines the aromatic and heterocyclic properties of benzimidazole with the steric and electronic effects of the cyclopropane ring.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(12-5-6-12)18-13-9-7-11(8-10-13)16-19-14-3-1-2-4-15(14)20-16/h1-4,7-10,12H,5-6H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMKPMXTKTFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions usually involve heating the mixture to temperatures ranging from 140°C to 220°C for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Compound 32 () demonstrates moderate yield (43%) and high purity (100%) using BF3·Et2O and trimethyl orthoformate, suggesting efficient cyclization strategies for oxadiazole-containing analogs . In contrast, thiazole derivatives () exhibit variable yields (6–43%), likely due to challenges in coupling bromopyridines with pinacolboronate intermediates .
Pharmacological Activities
  • GSK-3β Inhibition : Compound 32 () inhibits GSK-3β, a kinase implicated in neuroinflammation and neurodegeneration. Its oxadiazole-pyridine moiety may enhance binding to the ATP pocket of GSK-3β, though direct comparisons to the parent compound are unavailable .
  • PPARγ Agonism : Benzimidazole-methoxy derivatives () exhibit analgesic effects via PPARγ activation, highlighting the role of methoxy and acetamide groups in modulating nuclear receptor activity .
  • Prion Disease Therapeutics : Thiazole-cyclopropane analogs () target prion diseases, with structural variations (e.g., 2-methoxyethoxy or 4-methylpiperazinyl groups) likely influencing blood-brain barrier penetration and pharmacokinetics .
Binding Mechanisms and Selectivity
  • Enzyme Interactions : Cyclopropanecarboxamide derivatives in and show hydrogen bonding with enzymes like dihydroorotate dehydrogenase, suggesting that the cyclopropane group may stabilize enzyme-ligand interactions through conformational rigidity .

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that has gained attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a cyclopropanecarboxamide group. Its molecular formula is C17H15N3OC_{17}H_{15}N_{3}O with a molecular weight of approximately 277.32 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. The benzimidazole moiety is known for its ability to bind to various biological macromolecules, potentially disrupting cellular pathways associated with disease processes. This interaction can lead to significant effects on cell viability and proliferation, particularly in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro experiments have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including K562 (a human chronic myelogenous leukemia cell line). The compound was found to induce apoptosis and activate caspase pathways, which are critical for programmed cell death .

Case Study: K562 Cell Line

Parameter Observation
Cell Line K562 (sensitive and resistant variants)
Assay Type MTT assay for cytotoxicity
Caspase Activation Significant increase in caspase 3/7 activity
Gene Expression Upregulation of pro-apoptotic genes (BAX, BIM)

The study indicated that the compound's mechanism involves both direct cytotoxic effects and modulation of apoptotic pathways, highlighting its potential as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be useful in various therapeutic contexts .

Research Applications

The compound's unique structure allows it to serve as a valuable building block in synthetic chemistry. It is used in the development of new materials and as a precursor in the synthesis of more complex molecules. Its potential applications span across chemistry, biology, and medicine, making it an attractive target for further research.

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